molecular formula C14H18FNO2 B14037424 Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate

Katalognummer: B14037424
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: QNLWTEWNDSKQBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents. One common method involves the use of benzyl chloride and methyl 5-fluoropiperidine-3-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the compound can enhance its binding affinity to certain biological targets, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: Similar structure but with an additional fluorine atom.

    Methyl 1-benzyl-4-fluoropiperidine-3-carboxylate: Fluorine atom at a different position on the piperidine ring.

Uniqueness

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance its stability and binding properties compared to other similar compounds .

Eigenschaften

Molekularformel

C14H18FNO2

Molekulargewicht

251.30 g/mol

IUPAC-Name

methyl 1-benzyl-5-fluoropiperidine-3-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)12-7-13(15)10-16(9-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI-Schlüssel

QNLWTEWNDSKQBO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.